molecular formula C13H14BrN3 B8165366 7-Bromo-2-(piperidin-1-yl)quinoxaline

7-Bromo-2-(piperidin-1-yl)quinoxaline

Cat. No.: B8165366
M. Wt: 292.17 g/mol
InChI Key: FYUPTQWDHNGKHC-UHFFFAOYSA-N
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Description

7-Bromo-2-(piperidin-1-yl)quinoxaline ( 1271846-96-8) is a high-purity chemical compound supplied for research applications. With a molecular formula of C13H14BrN3 and a molecular weight of 292.17, this quinoxaline derivative should be stored at 2-8°C to maintain stability . Quinoxaline derivatives are nitrogen-containing heterocyclic compounds recognized as privileged scaffolds in medicinal chemistry due to their diverse pharmacological profiles . Scientific literature indicates that this class of compounds exhibits a wide spectrum of biological activities, making them valuable intermediates in the development of novel therapeutic agents . Research into related quinoxaline structures has shown potential in areas such as anticancer and antimicrobial agents, with some derivatives functioning as cytotoxic agents or showing activity against various cancer cell lines . Furthermore, the piperidin-1-yl moiety at the 2-position is a common feature in bioactive molecules, potentially influencing the compound's physicochemical properties and interaction with biological targets. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-2-piperidin-1-ylquinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3/c14-10-4-5-11-12(8-10)16-13(9-15-11)17-6-2-1-3-7-17/h4-5,8-9H,1-3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYUPTQWDHNGKHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CN=C3C=CC(=CC3=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 7 Bromo 2 Piperidin 1 Yl Quinoxaline and Analogous Structures

Classical Approaches for Quinoxaline (B1680401) Core Construction

The formation of the fundamental quinoxaline ring system is a critical first step, achievable through well-established condensation methods.

Condensation Reactions Involving 1,2-Dicarbonyl Compounds and 1,2-Diamines

A cornerstone in quinoxaline synthesis is the cyclocondensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound. nih.gov In the context of synthesizing the target molecule, this typically involves the reaction of a substituted o-phenylenediamine (B120857) with glyoxal or a derivative thereof. For instance, the reaction of o-phenylenediamine with glyoxal in a solvent like acetonitrile can efficiently produce the basic quinoxaline structure. mdpi.com This reaction is versatile and can be carried out under various conditions, including the use of catalysts to improve efficiency. mdpi.comresearchgate.net The general mechanism involves the initial formation of a diimine intermediate, which then undergoes cyclization and subsequent aromatization to yield the stable quinoxaline ring. The reaction is often acid-catalyzed to facilitate the dehydration steps. nih.gov

Reactant 1Reactant 2Catalyst/SolventProductReference
o-phenylenediamineGlyoxalAcetonitrileQuinoxaline mdpi.com
Substituted 1,2-phenylenediamineBenzilTiO2-Pr-SO3H / EtOH2,3-Diphenylquinoxaline derivative mdpi.com
o-phenylenediaminePhenylglyoxal monohydrateIodine / EtOH/H2O (MWI)2-Phenylquinoxaline

Nucleophilic Aromatic Substitution Pathways for Quinoxaline Derivatives

While less common for the initial core construction, nucleophilic aromatic substitution (SNAr) is a powerful tool for modifying the quinoxaline ring and introducing various functionalities. This pathway becomes particularly relevant in the later stages of the synthesis of 7-Bromo-2-(piperidin-1-yl)quinoxaline. In a general sense, an activated quinoxaline, such as a haloquinoxaline, can react with a nucleophile to displace the halide. The reactivity of the quinoxaline ring towards nucleophilic attack is a key feature that is exploited in the final step of the target molecule's synthesis. researchgate.net

Strategies for Introducing Halogenation at Position 7

The introduction of a bromine atom at the 7-position of the quinoxaline ring can be achieved either by direct halogenation of a pre-formed quinoxaline or by utilizing a brominated starting material.

Direct Bromination of Quinoxaline Frameworks

Direct bromination of an existing quinoxaline framework can be a viable strategy. For related heterocyclic systems like pyrrolo[1,2-a]quinoxalines, regioselective bromination has been successfully achieved using reagents such as tetrabutylammonium tribromide (TBATB). nih.gov This reagent is noted for its milder nature and ease of handling compared to molecular bromine. nih.gov The specific position of bromination on the quinoxaline ring is directed by the existing substituents. For instance, in 8-aminoquinoline amides, C5-bromination has been accomplished using various bromine sources in the presence of a copper catalyst. beilstein-journals.org While a direct method for the 7-bromination of 2-(piperidin-1-yl)quinoxaline is not extensively documented, these analogous reactions suggest its feasibility under specific conditions.

SubstrateBrominating AgentProductReference
Pyrrolo[1,2-a]quinoxalineTetrabutylammonium tribromideC3-brominated or C1, C3-dibrominated pyrrolo[1,2-a]quinoxaline nih.gov
N-(quinolin-8-yl)benzamideEthyl bromoacetate / Cu(OAc)25-Bromo-N-(quinolin-8-yl)benzamide beilstein-journals.org
3-Ethylquinoxalin-2(1H)-oneBromine3-(α-Bromoethyl)quinoxalin-2(1H)-one sapub.org

Synthesis from Brominated Precursors, e.g., 4-bromo-o-phenylenediamine

A more controlled and widely used approach to ensure the bromine is positioned at the 7-position of the quinoxaline ring is to start the synthesis with a brominated precursor. The key starting material for this route is 4-bromo-o-phenylenediamine. This compound is typically synthesized from o-phenylenediamine through a two-step process involving acetylation to protect the amino groups, followed by bromination and subsequent hydrolysis of the acetyl groups. patsnap.comprepchem.comgoogle.com A common method involves treating o-phenylenediamine with acetic anhydride, followed by bromination with a bromine source like sodium bromide and hydrogen peroxide in acetic acid. patsnap.comgoogle.com The resulting 4-bromo-diacetyl-o-phenylenediamine is then hydrolyzed under basic conditions to yield 4-bromo-o-phenylenediamine. patsnap.comgoogle.com

Starting MaterialReagentsIntermediateFinal ProductReference
o-Phenylenediamine1. Acetic anhydride, Acetic acid 2. Sodium bromide, Hydrogen peroxide4-Bromo-diacetyl-o-phenylenediamine4-Bromo-o-phenylenediamine patsnap.comgoogle.com
o-Phenylenediamine1. Acetic anhydride, Acetic acid 2. Bromine, Acetic acidNot explicitly stated4-Bromo-o-phenylenediamine prepchem.com

This brominated diamine can then undergo the classical condensation reaction with a 1,2-dicarbonyl compound, such as glyoxal, to form 7-bromo-2,3-dihydroxyquinoxaline or a related structure, thereby incorporating the bromine atom at the desired position from the outset. prepchem.com

Incorporation of the Piperidine (B6355638) Moiety at Position 2

The final step in the synthesis of this compound is the introduction of the piperidine ring at the 2-position. This is typically achieved through a nucleophilic aromatic substitution reaction. The process first requires the conversion of the 7-bromo-quinoxalin-2-ol (the likely product from the condensation of 4-bromo-o-phenylenediamine and glyoxal) into a more reactive species, 7-bromo-2-chloroquinoxaline. This transformation is commonly carried out using a chlorinating agent like phosphorus oxychloride (POCl₃).

Once the highly reactive 7-bromo-2-chloroquinoxaline is obtained, it serves as the electrophile in a reaction with piperidine, which acts as the nucleophile. nih.govmanchesterorganics.comsigmaaldrich.comepa.govuni.lusynquestlabs.com The nucleophilic piperidine attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion and the formation of the final product, this compound. researchgate.netchiralen.com This type of SNAr reaction is a common and effective method for introducing amine functionalities onto the quinoxaline ring system. nih.gov

ElectrophileNucleophileProductReaction TypeReference
7-Bromo-2-chloroquinoxalinePiperidineThis compoundNucleophilic Aromatic Substitution researchgate.netchiralen.com
2-ChloroquinoxalinePiperidine2-(Piperidin-1-yl)quinoxalineNucleophilic Aromatic Substitution researchgate.net

Amination Reactions Utilizing Piperidine as a Nucleophile

One of the most direct methods for the synthesis of 2-(piperidin-1-yl)quinoxaline derivatives is through the nucleophilic aromatic substitution (SNAr) reaction. In this approach, a suitable halo-quinoxaline, typically a 2-chloro or 2-bromo derivative, is treated with piperidine, which acts as the nucleophile. The reaction of 2-chloroquinoxaline with piperidine has been studied, and it follows pseudo-first-order kinetics. researchgate.netorganic-chemistry.org This reaction is generally not catalyzed by an excess of the amine. researchgate.netorganic-chemistry.org

The quinoxaline ring is sufficiently activated towards nucleophilic attack, particularly at the 2- and 3-positions, due to the electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring. The presence of a halogen at the 2-position provides a good leaving group, facilitating the substitution by piperidine. The reaction typically proceeds by the addition of the nucleophile to the aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the halide ion to restore aromaticity. nih.gov

The reaction conditions for the nucleophilic aromatic substitution of 2-haloquinoxalines with piperidine can vary, but generally involve heating the reactants in a suitable solvent. The choice of solvent can influence the reaction rate. For instance, the reaction of 2-chloroquinoxaline with piperidine has been investigated in aqueous solutions containing dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). researchgate.netorganic-chemistry.org

Table 1: Representative Conditions for Nucleophilic Aromatic Substitution of 2-Chloroquinoxaline with Piperidine

Reactant 1Reactant 2Solvent SystemTemperature (°C)Observations
2-ChloroquinoxalinePiperidineAqueous DMSOVariedReaction follows pseudo-first-order kinetics. researchgate.netorganic-chemistry.org
2-ChloroquinoxalinePiperidineAqueous DMFVariedSecond-order rate constant increases with solvent polarity. researchgate.netorganic-chemistry.org
2-Halo-7-bromoquinoxalinePiperidineHigh-boiling polar solvent (e.g., DMF, DMSO)ElevatedExpected to proceed via SNAr mechanism.

Transition Metal-Catalyzed Cross-Coupling for C-N Bond Formation

Modern synthetic chemistry offers powerful tools for the formation of C-N bonds through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination and the Ullmann condensation are two prominent examples of such transformations that are applicable to the synthesis of 2-(piperidin-1-yl)quinoxaline derivatives. organic-chemistry.orgwikipedia.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is known for its broad substrate scope and functional group tolerance. wikipedia.org For the synthesis of this compound, this would involve the reaction of a 2,7-dihaloquinoxaline with piperidine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. A variety of palladium sources and ligands have been developed for this reaction, and the choice of which can be critical for achieving high yields. libretexts.orgorganic-chemistry.org

The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-N bonds. organic-chemistry.orgnih.gov Traditionally, these reactions required harsh conditions, such as high temperatures. nih.gov However, the development of new ligand systems has allowed for milder reaction conditions. The Ullmann-type reaction for N-arylation involves the coupling of an aryl halide with an amine using a copper catalyst. nih.gov

Table 2: General Conditions for Buchwald-Hartwig Amination of Aryl Halides with Amines

Aryl HalideAmineCatalyst/Ligand SystemBaseSolventTemperature (°C)Yield (%)
Aryl ChloridePrimary/Secondary AminePd(OAc)₂ / Phosphine LigandNaOt-Bu, K₃PO₄, Cs₂CO₃Toluene, Dioxane80-120Good to Excellent libretexts.orgorganic-chemistry.org
Aryl BromidePrimary/Secondary AminePd₂(dba)₃ / Phosphine LigandNaOt-Bu, K₃PO₄, Cs₂CO₃Toluene, Dioxane80-110Good to Excellent libretexts.orgorganic-chemistry.org

Table 3: General Conditions for Ullmann-Type C-N Coupling

Aryl HalideAmineCatalyst/Ligand SystemBaseSolventTemperature (°C)Yield (%)
Aryl IodideN-HeterocyclesCuI / Ligand (e.g., L-proline)K₂CO₃, Cs₂CO₃DMSO, DMF40-120Good to Excellent nih.govresearchgate.net
Aryl BromideN-HeterocyclesCuI / Ligand (e.g., diamine)K₂CO₃, Cs₂CO₃DMSO, DMF90-150Moderate to Good nih.govresearchgate.net

Sustainable and Green Chemistry Protocols for Quinoxaline Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinoxalines to develop more environmentally friendly and sustainable processes. These approaches focus on the use of greener solvents, alternative energy sources, and catalytic systems that are efficient and recyclable.

Utilization of Green Solvents and Aqueous Media

The use of green solvents is a cornerstone of sustainable chemistry. For the synthesis of quinoxalines, which is often achieved through the condensation of o-phenylenediamines and 1,2-dicarbonyl compounds, several green solvent systems have been explored. Water is a highly desirable green solvent due to its non-toxic, non-flammable, and inexpensive nature. Quinoxaline synthesis has been successfully carried out in water, often with the aid of a catalyst. wikipedia.orgresearchgate.net

Ethanol is another widely used green solvent for quinoxaline synthesis. It is biodegradable and derived from renewable resources. The use of camphorsulfonic acid as an organocatalyst in ethanol at room temperature provides an efficient and metal-free synthesis of quinoxaline derivatives. ijrar.orgfrontiersin.org Polyethylene glycol (PEG) has also been employed as a recyclable and non-toxic reaction medium. researchgate.net Natural deep eutectic solvents (NADESs), which are mixtures of natural compounds like choline chloride and water, have been shown to be highly effective for the rapid and high-yielding synthesis of quinoxalines at room temperature. ijrar.org

Table 4: Green Solvents for the Synthesis of Quinoxaline Derivatives

ReactantsCatalystSolventTemperature (°C)Yield (%)
o-phenylenediamine, BenzilCamphorsulfonic acid (20 mol%)EthanolRoom Temp98 ijrar.orgfrontiersin.org
o-phenylenediamine, BenzilNoneCholine Chloride/Water (NADES)Room Temp>90 ijrar.org
o-phenylenediamine, BenzilCerium (IV) Ammonium Nitrate (5 mol%)Acetonitrile/WaterRoom Tempup to 98 wikipedia.org
o-phenylenediamine, BenzilZinc triflate (0.2 mmol)AcetonitrileRoom Tempup to 91 wikipedia.org

Microwave-Assisted and Ultrasound-Mediated Synthesis Techniques

The use of alternative energy sources like microwave irradiation and ultrasound has gained significant traction in organic synthesis for their ability to accelerate reactions, often leading to higher yields and cleaner products.

Microwave-assisted synthesis has been effectively applied to the preparation of quinoxaline derivatives. Microwave heating can dramatically reduce reaction times from hours to minutes compared to conventional heating methods. frontiersin.orgpsu.eduresearchgate.netsphinxsai.comudayton.edu This is attributed to the efficient and uniform heating of the reaction mixture. Microwave-assisted synthesis of quinoxalines has been carried out under solvent-free conditions or in green solvents like ethanol, further enhancing the green credentials of the process. udayton.edu

Ultrasound-mediated synthesis is another green technique that utilizes the energy of acoustic cavitation to promote chemical reactions. The synthesis of quinoxalines under ultrasound irradiation has been shown to proceed in high yields and short reaction times, often at room temperature and without the need for a catalyst. researchgate.netijrar.orgsphinxsai.comnih.gov This method is particularly attractive for its operational simplicity and energy efficiency.

Table 5: Comparison of Conventional vs. Microwave-Assisted Synthesis of Quinoxalinone Derivatives

ProductConventional Method (Time, h)Conventional Method (Yield, %)Microwave Method (Time, min)Microwave Method (Yield, %)
Hydrazone Derivative 15.565389
Hydrazone Derivative 26683.592
Data adapted from a comparative study on the synthesis of novel 2-quinoxalinone-3-hydrazone derivatives. psu.eduresearchgate.net

Table 6: Ultrasound-Assisted Catalyst-Free Synthesis of Quinoxaline Derivatives in Ethanol at Room Temperature

o-phenylenediamine1,2-DiketoneTime (min)Yield (%)
Benzene-1,2-diamineBenzil6098
4,5-Dimethylbenzene-1,2-diamineBenzil6097
Benzene-1,2-diamine4,4'-Dimethoxybenzil6098
Benzene-1,2-diamine3,4-Hexanedione7095
Data from a study on the catalyst-free synthesis of quinoxaline derivatives under ultrasound irradiation. ijrar.orgsphinxsai.comnih.gov

Biocatalysis and Development of Eco-Friendly Catalytic Systems

Biocatalysis , the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a highly sustainable approach to synthesis due to the biodegradable nature of enzymes and their ability to operate under mild conditions. The application of biocatalysis in the synthesis of quinoxalinone derivatives has been reported, for example, through the reaction of o-phenylenediamines with α-ketoacids. longdom.orgresearchgate.net While still an emerging area for quinoxaline synthesis, biocatalysis holds significant promise for developing highly selective and environmentally friendly processes.

Spectroscopic Characterization and Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the precise structure of 7-Bromo-2-(piperidin-1-yl)quinoxaline. Through one- and two-dimensional experiments, it is possible to map the complete proton and carbon framework of the molecule.

The ¹H NMR spectrum provides detailed information about the number, environment, and connectivity of protons in the molecule. For this compound, the spectrum is expected to show distinct signals corresponding to the aromatic protons of the quinoxaline (B1680401) core and the aliphatic protons of the piperidine (B6355638) substituent.

The aromatic region would feature signals for the three protons on the substituted benzene portion of the quinoxaline ring and the lone proton on the pyrazine ring. The splitting patterns (e.g., doublets, doublet of doublets) and coupling constants (J-values) would be critical in assigning their specific positions (H-3, H-5, H-6, and H-8).

The aliphatic region is characterized by signals from the 10 protons of the piperidine ring. Due to the ring's conformational dynamics and their proximity to the quinoxaline system, these protons would likely appear as complex multiplets.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Quinoxaline H-3~8.0 - 8.5Singlet (s)
Quinoxaline Aromatic H~7.5 - 8.0Multiplet (m)
Piperidine H-2', H-6' (α)~3.5 - 4.0Multiplet (m)
Piperidine H-3', H-5' (β)~1.5 - 2.0Multiplet (m)
Piperidine H-4' (γ)~1.5 - 2.0Multiplet (m)

Note: Predicted values are based on typical chemical shifts for quinoxaline and piperidine moieties; actual experimental values may vary.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. This compound contains 13 carbon atoms. The spectrum would display signals for the 8 carbons of the quinoxaline core and the 3 distinct sets of carbons in the piperidine ring (C-2'/C-6', C-3'/C-5', and C-4'). The carbons directly attached to nitrogen atoms and the bromine atom would exhibit characteristic chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Quinoxaline C-2~155 - 160
Quinoxaline C-3~135 - 140
Quinoxaline C-Br (C-7)~115 - 125
Quinoxaline Aromatic CH~120 - 135
Quinoxaline Quaternary C~140 - 150
Piperidine C-2', C-6' (α)~45 - 55
Piperidine C-3', C-5' (β)~25 - 30
Piperidine C-4' (γ)~23 - 28

Note: Predicted values are based on typical chemical shifts for similar heterocyclic systems; actual experimental values may vary.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. It would show correlations between adjacent protons on the quinoxaline ring and within the piperidine ring's aliphatic system, confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments map direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C). This allows for the definitive assignment of each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows longer-range correlations between protons and carbons over two to four bonds. HMBC is crucial for connecting the different fragments of the molecule. Key correlations would be expected from the piperidine protons (H-2'/H-6') to the quinoxaline carbon C-2, and from the quinoxaline proton H-3 to carbons within the quinoxaline core, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding connectivity. NOESY can provide valuable information about the molecule's preferred conformation, for example, by showing through-space correlations between the alpha-protons of the piperidine ring (H-2'/H-6') and the H-3 proton of the quinoxaline ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies. The IR spectrum of this compound would confirm the presence of its key structural components.

Table 3: Characteristic IR Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
C-H Stretching (Aromatic)Quinoxaline Ring3100 - 3000
C-H Stretching (Aliphatic)Piperidine Ring2950 - 2850
C=N and C=C Stretching (Aromatic)Quinoxaline Ring1600 - 1450
C-N StretchingPiperidinyl-Quinoxaline1350 - 1250
C-Br StretchingBromo-substituent700 - 500

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (molecular formula C₁₃H₁₄BrN₃), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula.

A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak [M]⁺• due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity separated by two mass units (m/z).

Table 4: Calculated Molecular Ion Peaks for this compound

IonCalculated m/z (for ⁷⁹Br)Calculated m/z (for ⁸¹Br)
[M]⁺•291.0426293.0405
[M+H]⁺292.0504294.0483

Fragmentation analysis would provide further structural information. Common fragmentation pathways could include the loss of the piperidine ring or cleavage of the quinoxaline system.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties

UV-Vis spectroscopy measures the electronic transitions within a molecule. The quinoxaline ring system is a strong chromophore. The spectrum of this compound is expected to show characteristic absorption bands in the UV region, corresponding to π → π* and n → π* electronic transitions within the aromatic system. The positions and intensities of these absorption maxima (λ_max) are influenced by the bromo and piperidinyl substituents, which act as auxochromes, potentially causing shifts in the absorption wavelengths compared to the parent quinoxaline molecule. The parent quinoxaline itself shows absorption bands around 315 nm.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for the study of molecules with unpaired electrons, such as radical intermediates. While specific EPR studies on this compound are not extensively documented in publicly available literature, the broader class of quinoxaline derivatives has been the subject of such investigations to understand their potential to form radical species under various conditions, such as electrochemical reduction or photoexcitation. researchgate.netabechem.com These studies provide valuable insights into the electronic structure and reactivity of radical intermediates derived from the quinoxaline scaffold.

Research on various 2-substituted quinoxaline derivatives has demonstrated that their electrochemical reduction can lead to the formation of radical anions. abechem.com The EPR spectra generated through electrochemical means have confirmed that the electroconversion of these quinoxalines proceeds through the formation of radical anions. abechem.com This suggests a single reduction mechanism of a radical nature for this series of compounds. abechem.com The unpaired electron in these radical monoanions has been shown to interact predominantly with the nitrogen and hydrogen nuclei of the pyrazine ring, a characteristic feature observed in their EPR spectra. researchgate.net

Furthermore, photoinduced processes of certain quinoxaline derivatives have been investigated using EPR spectroscopy, often in conjunction with spin trapping techniques. nih.govresearchgate.net Upon UVA irradiation, some quinoxaline derivatives have been shown to generate reactive oxygen species (ROS) and other radical intermediates. nih.govresearchgate.netmdpi.com Spin trapping agents, such as 5,5-dimethyl-1-pyrroline N-oxide (DMPO), are utilized to capture short-lived radical species, forming more stable spin adducts that can be readily detected and characterized by EPR. researchgate.net For instance, the photoexcitation of some quinoxaline derivatives in the presence of oxygen has led to the detection of the superoxide radical anion (O₂⁻) spin adduct. researchgate.netnih.govresearchgate.net

The hyperfine coupling constants (hfcc) and g-values obtained from the simulation of experimental EPR spectra provide detailed information about the structure of the radical intermediates and the distribution of the unpaired electron density. The following table presents representative EPR spectral data for spin adducts observed in studies of quinoxaline derivatives, illustrating the type of information that can be obtained.

Spin Adductg-valueaN (mT)aH (mT)aHγ (mT)Reference
•DMPO-O₂⁻2.00611.281.030.12 researchgate.net
•DMPO-OCH₃2.00581.350.750.22 researchgate.net
•DMPO-CH₃2.00621.512.21 researchgate.net

This table is representative of data for quinoxaline derivatives and not specific to this compound.

These studies on related quinoxaline compounds underscore the utility of EPR spectroscopy in elucidating the formation and nature of radical intermediates. Such information is crucial for understanding the mechanisms of action in various chemical and biological processes where these compounds may be involved.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations Using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost to model the electronic structure of molecules. DFT calculations are instrumental in predicting the geometric and electronic properties of quinoxaline-based compounds.

The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. Using DFT methods, such as the B3LYP functional with a basis set like 6-311G(d,p), the molecule's geometry is adjusted to find the minimum energy conformation scispace.com. This process yields precise information on bond lengths, bond angles, and dihedral angles. For 7-Bromo-2-(piperidin-1-yl)quinoxaline, this would reveal the planarity of the quinoxaline (B1680401) core, the conformation of the piperidine (B6355638) ring (typically a chair conformation), and the spatial relationship between these two moieties. The electronic structure determination provides a map of electron distribution across the molecule.

Interactive Data Table: Predicted Optimized Geometrical Parameters

Note: The following data are representative examples based on DFT calculations of similar heterocyclic compounds and are for illustrative purposes, not experimentally verified values for this compound.

ParameterAtom Pair/GroupPredicted ValueSignificance
Bond Length C-Br~1.90 ÅIndicates the length of the carbon-bromine covalent bond.
C-N (quinoxaline)~1.33 ÅRepresents the typical double-bond character within the pyrazine ring.
C-N (piperidine)~1.38 ÅShows the bond connecting the piperidine nitrogen to the quinoxaline ring.
Bond Angle C-N-C (quinoxaline)~117°Defines the angle within the planar quinoxaline ring system.
C-C-Br~120°Describes the angle of the bromine substituent on the benzene ring.
Dihedral Angle Quinoxaline-PiperidineVariableThis angle would describe the rotational orientation of the piperidine ring relative to the quinoxaline plane.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron researchgate.net. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule is more reactive and easily polarizable researchgate.net. For quinoxaline derivatives, the HOMO is typically distributed over the electron-rich parts of the molecule, while the LUMO is localized on the electron-deficient pyrazine ring. The presence of the electron-donating piperidine group and the electron-withdrawing bromine atom would modulate these energy levels.

Interactive Data Table: Predicted Frontier Orbital Energies

Note: These values are hypothetical and serve to illustrate the typical output of a DFT calculation for a quinoxaline derivative.

OrbitalPredicted Energy (eV)Implication
HOMO -6.25 eVRepresents the ionization potential; the energy required to remove an electron.
LUMO -1.80 eVRepresents the electron affinity; the energy released when an electron is added.
Energy Gap (ΔE) 4.45 eVA moderately large gap suggests good kinetic stability.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays regions of varying electrostatic potential on the electron density surface.

Red Regions : Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. For this compound, these areas would be concentrated around the nitrogen atoms of the quinoxaline ring.

Blue Regions : Indicate positive electrostatic potential, which is electron-poor, and are prone to nucleophilic attack.

Green Regions : Represent neutral potential.

The MEP map for this compound would highlight the nitrogen atoms as centers of negative potential, making them likely sites for protonation or interaction with Lewis acids.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic interactions within a molecule. It examines charge transfer between filled donor orbitals and empty acceptor orbitals, quantifying the stabilization energy (E(2)) associated with these interactions. This analysis can reveal hyperconjugative effects and intramolecular hydrogen bonding. For this compound, NBO analysis would elucidate the delocalization of electron density from the lone pairs of the piperidine nitrogen into the quinoxaline ring system and the electronic influence of the bromine substituent.

Molecular Modeling and Simulation Approaches

Beyond quantum mechanics, molecular modeling techniques are used to simulate how a molecule interacts with larger biological systems, which is particularly relevant in drug design.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific biological target, typically a protein or enzyme receptor. This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. Quinoxaline derivatives are frequently studied as inhibitors of various kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) nih.govekb.egnih.gov.

A docking study for this compound would involve:

Obtaining the 3D crystal structure of a target protein from a database like the Protein Data Bank (PDB).

Placing the optimized 3D structure of the quinoxaline derivative into the active site of the protein.

Using a scoring function to calculate the binding affinity (often in kcal/mol), which estimates the strength of the interaction. A more negative value indicates a stronger binding.

Analyzing the specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues in the protein's active site.

Such studies could reveal, for instance, that the nitrogen atoms of the quinoxaline core act as hydrogen bond acceptors, while the aromatic rings engage in hydrophobic interactions within the binding pocket of a kinase johnshopkins.edu.

Interactive Data Table: Illustrative Molecular Docking Results

Note: This table is a hypothetical example to demonstrate the output of a molecular docking study and does not represent actual experimental data.

Target Protein (PDB ID)Binding Affinity (kcal/mol)Key Interacting Amino Acid ResiduesType of Interaction
VEGFR-2 (e.g., 2OH4) -8.5Cys919Hydrogen Bond with Quinoxaline N
Val848Hydrophobic Interaction
Leu1035Hydrophobic Interaction
EGFR (e.g., 1M17) -7.9Met793Hydrogen Bond with Quinoxaline N
Leu718Hydrophobic Interaction
Phe856Pi-Alkyl Interaction with Piperidine

Molecular Dynamics (MD) Simulations for Conformational Stability

While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the conformational behavior of similar 2-substituted piperazines and quinoxalines has been explored. For instance, studies on 1-acyl and 1-aryl-2-substituted piperazines have shown a preference for an axial conformation, which can be further stabilized by intramolecular hydrogen bonding in certain cases. nih.gov This axial preference can influence the orientation of the substituent and its interaction with biological targets. nih.gov

In the case of this compound, the piperidine ring is expected to adopt a stable chair conformation. MD simulations would be instrumental in determining the energetic favorability of the equatorial versus axial attachment of the quinoxaline moiety to the piperidine nitrogen. The simulation would also reveal the rotational freedom around the C2-N(piperidine) bond, which dictates the spatial orientation of the two ring systems relative to each other. The presence of the bromine atom at the 7-position is unlikely to directly influence the conformational dynamics of the distant piperidine ring, but it significantly alters the electronic distribution of the quinoxaline core, which could have subtle long-range effects.

A typical MD simulation protocol for this compound would involve the following steps:

System Preparation: Building the initial 3D structure of the molecule, assigning force field parameters (e.g., CHARMM, AMBER) to each atom, and solvating the molecule in a periodic box of water molecules.

Minimization: Energy minimization of the system to remove any steric clashes or unfavorable geometries.

Equilibration: Gradually heating the system to the desired temperature and adjusting the pressure to equilibrate the system.

Production Run: Running the simulation for a significant period (nanoseconds to microseconds) to sample a wide range of conformational states.

Analysis: Analyzing the trajectory to understand conformational changes, root-mean-square deviation (RMSD) of atomic positions, and the stability of different conformations.

The insights gained from such simulations are crucial for understanding how the molecule might interact with a biological target, as its conformational stability and flexibility are key determinants of its binding affinity and activity.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. wikipedia.org These models are built on the principle that the activity or property of a chemical is a function of its molecular structure.

Development of Predictive Models for Molecular Descriptors

The development of predictive QSAR/QSPR models for compounds like this compound begins with the calculation of a wide array of molecular descriptors. These descriptors are numerical values that encode different aspects of the molecular structure, including:

Topological descriptors: Based on the 2D representation of the molecule, describing its size, shape, and branching.

Geometrical descriptors: Derived from the 3D structure, such as molecular volume and surface area.

Electronic descriptors: Reflecting the electronic properties, such as dipole moment, partial charges, and frontier molecular orbital energies (HOMO and LUMO). nih.gov

Physicochemical descriptors: Including logP (lipophilicity), molar refractivity, and polarizability.

For a series of quinoxaline derivatives, these descriptors would be calculated for each compound. Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are then employed to build a mathematical model that relates a subset of these descriptors to the observed activity or property. nih.gov The goal is to develop a model with high predictive power, which is assessed through internal and external validation techniques. nih.gov

For instance, a hypothetical QSAR study on a series of 7-halo-2-(N-substituted)quinoxalines might identify the following key descriptors:

Descriptor CategorySpecific DescriptorPotential Influence on Activity
Electronic Dipole MomentInfluences polar interactions with a target.
Physicochemical LogPAffects membrane permeability and solubility.
Topological Wiener IndexRelates to molecular branching and compactness.
Quantum Chemical LUMO EnergyIndicates susceptibility to nucleophilic attack.

These predictive models are valuable in medicinal chemistry for prioritizing the synthesis of new compounds and for predicting the properties of yet-unsynthesized molecules.

Correlation of Structural Features with Observed Activities

Once a predictive QSAR model is established, it can be used to understand the correlation between specific structural features and the observed biological activity. For this compound, key structural features include the quinoxaline core, the bromine substituent at the 7-position, and the piperidine ring at the 2-position.

QSAR studies on various quinoxaline derivatives have highlighted the importance of different structural elements for a range of biological activities. For example, in the context of anticancer activity, the nature and position of substituents on the quinoxaline ring have been shown to be critical. mdpi.com The introduction of a halogen, such as bromine, can modulate the electronic properties and lipophilicity of the molecule, which in turn can affect its ability to interact with biological targets and its pharmacokinetic profile.

A hypothetical analysis of the structural features of this compound and their potential correlation with a specific biological activity (e.g., enzyme inhibition) might reveal the following:

Structural FeaturePotential Contribution to Activity
Quinoxaline Core Provides a rigid scaffold for the optimal orientation of substituents and can engage in π-π stacking interactions with aromatic residues in a binding site.
7-Bromo Substituent The electron-withdrawing nature of bromine can influence the reactivity of the quinoxaline ring system. Its size and lipophilicity can also play a role in binding pocket interactions.
2-Piperidinyl Group The basic nitrogen of the piperidine ring can act as a hydrogen bond acceptor. The overall size and conformation of the piperidine ring can influence steric interactions within a binding site.

By analyzing the coefficients of the descriptors in the QSAR equation, it is possible to quantify the positive or negative contribution of these structural features to the activity. For example, a positive coefficient for a descriptor related to lipophilicity would suggest that increasing the lipophilicity of the compound could lead to higher activity. This information is invaluable for the rational design of more potent and selective analogs of this compound.

Structure Activity Relationship Sar Studies

Influence of Bromine Substitution at Position 7 on Biological Activity Profiles

The presence and position of a halogen atom on the quinoxaline (B1680401) ring can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties. In the case of 7-Bromo-2-(piperidin-1-yl)quinoxaline, the bromine atom at the 7th position plays a pivotal role in influencing its biological activity.

Halogen substitution, in general, can enhance the lipophilicity of a molecule, which may improve its ability to cross cell membranes and interact with hydrophobic pockets of target proteins. Specifically, the introduction of a bromine atom at the 7-position of the quinoxaline nucleus has been shown in various studies to be favorable for certain biological activities, including anticancer properties. Research on related quinoxaline derivatives has indicated that electron-withdrawing groups, such as halogens, at the 6th and/or 7th positions can increase activity. ekb.eg

In a comparative context, studies on other heterocyclic systems have shown that the nature of the halogen can be critical. For instance, in a series of 4-aminoquinolines, 7-bromo and 7-chloro analogs exhibited comparable and potent antiplasmodial activity, which was significantly higher than their 7-fluoro and 7-trifluoromethyl counterparts. This suggests that the size and electronic properties of the halogen at this position are key determinants of activity. While direct comparative studies on 7-halo-2-(piperidin-1-yl)quinoxalines are limited, these findings imply that the bromo substituent in the target compound likely contributes positively to its biological profile.

Table 1: Comparison of Anticancer Activity of Halogenated Quinoxaline Analogs

CompoundR7-SubstituentR2-SubstituentCell LineIC50 (µM)
Analog AClVaried AmineCancer Cell Line XData Point 1
Analog BBrVaried AmineCancer Cell Line XData Point 2
Analog CFVaried AmineCancer Cell Line XData Point 3

Note: This table is a template for displaying comparative data. Specific values would be populated from targeted experimental studies.

Contribution of the Piperidinyl Moiety at Position 2 to Molecular Interactions

The piperidinyl group at the 2-position of the quinoxaline core is a critical pharmacophore that significantly influences the molecule's interaction with biological targets. This cyclic amine can participate in various non-covalent interactions, including hydrogen bonding, van der Waals forces, and hydrophobic interactions, which are essential for ligand-receptor binding.

The nitrogen atom within the piperidine (B6355638) ring can act as a hydrogen bond acceptor, forming crucial connections with amino acid residues in the active site of a target protein. Furthermore, the lipophilic nature of the piperidine ring can facilitate its entry into hydrophobic pockets, thereby anchoring the molecule and enhancing its binding affinity. The conformational flexibility of the piperidine ring also allows it to adopt an optimal orientation for interaction with the target.

In broader studies of quinoxaline derivatives, the introduction of cyclic amines, such as piperidine and morpholine, at the 2- or 3-position is a common strategy to enhance biological activities, including anticancer and kinase inhibitory effects. nih.gov The basicity of the piperidine nitrogen can also be important for forming salt bridges with acidic residues in a receptor, further stabilizing the ligand-target complex. Molecular modeling studies on related piperidinyl-containing heterocyclic compounds have often highlighted the importance of this moiety for establishing key binding interactions.

Systematic Evaluation of Quinoxaline Core Derivatization on Target Specificity

The quinoxaline scaffold itself is a "privileged" structure in medicinal chemistry, known to interact with a wide range of biological targets. mdpi.com Systematic derivatization of the this compound core is a key strategy to modulate its target specificity and potency. Modifications can be made at various positions of the quinoxaline ring system to explore the SAR and develop analogs with improved therapeutic indices.

Derivatization at the 3-position, for instance, could lead to analogs with altered electronic properties and steric profiles, potentially shifting the target preference. The introduction of small alkyl or aryl groups, or functional groups capable of forming additional hydrogen bonds, could enhance selectivity for a particular kinase or receptor.

Furthermore, modifications to the benzene portion of the quinoxaline ring, beyond the existing bromine at position 7, could also be explored. The introduction of other substituents at positions 5, 6, or 8 could fine-tune the electronic landscape of the molecule, influencing its interaction with target proteins. The goal of such systematic derivatization is to map the chemical space around the core structure to identify key features that govern target specificity. For example, quinoxaline derivatives are known to act as inhibitors of various protein kinases, and modifications to the core structure can significantly impact their selectivity profile across the kinome. ekb.eg

Comparative Analysis of Halogen and Amine Substituent Effects on Activity

A comparative analysis of the effects of halogen and amine substituents on the activity of the quinoxaline scaffold provides valuable insights for rational drug design. Both types of substituents can profoundly influence the physicochemical properties and biological activity of the parent molecule, but they do so through different mechanisms.

Halogens, being electron-withdrawing, can alter the electron density of the quinoxaline ring system, which can affect its reactivity and ability to participate in π-π stacking interactions with aromatic residues in a binding site. As mentioned earlier, the nature of the halogen (F, Cl, Br, I) is also a critical factor, with bromine often conferring a good balance of lipophilicity and electronic effects.

In contrast, amine substituents, such as the piperidinyl group, introduce basicity and the potential for hydrogen bonding. The introduction of different cyclic or acyclic amines at the 2-position would allow for a systematic exploration of the impact of the size, shape, and basicity of the amine on biological activity. For instance, replacing the piperidine with a morpholine, pyrrolidine, or a substituted piperazine could lead to significant changes in target affinity and selectivity.

Table 2: Hypothetical SAR Data for 7-Bromo-2-substituted-quinoxalines

Substituent at Position 2Nature of SubstituentPredicted Biological EffectRationale
PiperidinylCyclic secondary aminePotent ActivityOptimal size and basicity for target interaction.
MorpholinylCyclic ether aminePotentially reduced activityIncreased polarity may affect cell permeability.
PyrrolidinylSmaller cyclic amineMay alter binding geometryDifferent ring size could impact fit in the binding pocket.
PhenylaminoAromatic amineDifferent interaction profilePotential for π-π stacking interactions.

This table represents a predictive analysis based on general medicinal chemistry principles.

Q & A

Basic Research Questions

Q. What are the conventional synthetic routes for preparing 7-Bromo-2-(piperidin-1-yl)quinoxaline, and what are their limitations?

  • Methodological Answer : The compound is typically synthesized via condensation of 1,2-phenylenediamine derivatives with α-dicarbonyl or α-halogenated carbonyl precursors. For brominated quinoxalines, a common approach involves reacting 3-bromo-1,2-phenylenediamine with piperidin-1-yl ketones under acidic or catalytic conditions . Limitations include low yields due to competing side reactions (e.g., over-halogenation) and the need for stringent temperature control to prevent decomposition. Retrosynthetic analysis using databases like REAXYS or PISTACHIO can help identify viable precursors and optimize reaction pathways .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : Compare observed 1^1H and 13^13C chemical shifts with predicted values (e.g., δ 8.24 ppm for aromatic protons in DMSO-d6) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 341 [M+1] for analogous quinoxaline derivatives) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% by area normalization).
  • Elemental Analysis : Verify C, H, N, and Br content within ±0.4% of theoretical values.

Advanced Research Questions

Q. What strategies can optimize the yield of this compound in palladium-catalyzed cross-coupling reactions?

  • Methodological Answer :

  • Catalyst Screening : Test Pd(PPh3_3)4_4, PdCl2_2(dppf), or Buchwald-Hartwig catalysts to enhance coupling efficiency.
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) versus ethereal solvents (THF) to balance reactivity and stability .
  • Temperature Gradients : Perform reactions at 80–120°C to identify optimal thermal conditions.
  • Additives : Use ligands like Xantphos or BINAP to stabilize intermediates.
    A factorial design approach (e.g., varying catalyst loading, solvent, and temperature) can systematically identify interactions between variables .

Q. How can contradictory spectral data (e.g., unexpected NMR splitting patterns) be resolved when analyzing derivatives of this compound?

  • Methodological Answer :

  • 2D NMR Techniques : Employ COSY or NOESY to resolve overlapping signals and confirm coupling patterns.
  • X-ray Crystallography : Resolve ambiguities in substituent orientation or crystal packing effects.
  • Computational Modeling : Use density functional theory (DFT) to simulate NMR spectra and compare with experimental data .
  • Isotopic Labeling : Introduce 2^2H or 13^13C labels to trace signal origins.

Q. What computational approaches predict the reactivity of the bromine substituent in this compound toward nucleophilic aromatic substitution (SNAr)?

  • Methodological Answer :

  • DFT Calculations : Compute Fukui indices to identify electrophilic hotspots. The bromine atom’s σ-hole region typically shows high electrophilicity.
  • Molecular Dynamics (MD) : Simulate solvent effects on transition states in polar aprotic media (e.g., DMF).
  • Retrosynthetic Tools : Leverage BKMS_METABOLIC or PISTACHIO_RINGBREAKER databases to predict feasible substitution pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.